1,1,1-Trifluoro-2-butyne

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

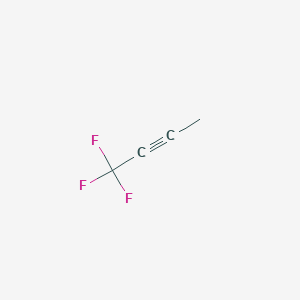

1,1,1-Trifluoro-2-butyne is a useful research compound. Its molecular formula is C4H3F3 and its molecular weight is 108.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1,1,1-Trifluoro-2-butyne in Chemistry

this compound is utilized in the synthesis of alkylated hydroquinones, which are essential in the total synthesis of Vitamin E. Additionally, the copper-catalyzed hydroarylation of this compound with phenylboronic acid has been explored through density functional theory .

This compound in Biology

In biology, this compound serves as a precursor in the synthesis of biologically active molecules.

This compound in Medicine

The compound is used as an intermediate in the production of pharmaceuticals.

This compound in Industry

this compound is employed in the manufacture of specialty chemicals and materials.

Reactions of this compound

This compound is involved in several chemical reactions due to its reactivity:

- Oxidation Oxidation of 2-butyne yields diketones or carboxylic acids.

- Reduction Reduction results in cis-2-butene or trans-2-butene.

- Substitution Substitution leads to dihaloalkenes or tetrahaloalkanes.

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

Trifluoromethylpyridine (TFMP) derivatives, which contain a trifluoromethyl group, are used in the agrochemical and pharmaceutical industries . These derivatives protect crops from pests, with Fluazifop-butyl being the first TFMP derivative introduced to the agrochemical market . Over 20 new TFMP-containing agrochemicals have since been created and given ISO common names . TFMP derivatives are also used in the pharmaceutical and veterinary industries, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives result from the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

Other Compounds with Trifluoromethyl Groups

1,1,1-Trifluoro-2-pentanol is another organic compound with three fluorine atoms, utilized in scientific research due to its unique properties. Its polarity and ability to form hydrogen bonds make it a valuable solvent, with research indicating its potential as a solvent in Heck reactions, which are used in synthesizing complex molecules. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to effectively penetrate biological membranes and form hydrogen bonds with proteins and other biomolecules, potentially influencing their activity and stability. Studies have also explored its potential antimicrobial activity against certain bacterial strains.

Analyse Chemischer Reaktionen

Chemical Reactions of 1,1,1-Trifluoro-2-butyne

This compound (C4H3F3) is a unique organic compound with interesting chemical properties due to its trifluoromethyl group and alkyne functionality. This article will explore the various chemical reactions associated with this compound, focusing on its reactivity and potential applications in organic synthesis.

Electrophilic Addition Reactions

This compound can undergo electrophilic addition reactions typical of alkynes, but with some modifications due to the presence of the trifluoromethyl group.

Hydrohalogenation

This compound reacts with hydrogen halides (HX) to form vinyl halides. The reaction proceeds via a carbocation intermediate, with the trifluoromethyl group influencing the regioselectivity:

CF3−C≡C−CH3+HX→CF3−C(X)=CH−CH3

Where X can be Cl, Br, or I.

Hydration

In the presence of mercury(II) salts and water, this compound undergoes hydration to form a ketone:

CF3−C≡C−CH3+H2OHg2+CF3−C(=O)−CH2−CH3

Nucleophilic Addition Reactions

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the alkyne, making it more susceptible to nucleophilic addition reactions.

Addition of Organometallic Reagents

This compound reacts with Grignard reagents or organolithium compounds to form vinyl metal intermediates, which can be hydrolyzed to give substituted alkenes:

CF3−C≡C−CH3+RMgX1)Addition2)H3O+CF3−C(R)=CH−CH3

Where R is an alkyl or aryl group.

Cycloaddition Reactions

This compound can participate in various cycloaddition reactions, forming cyclic compounds with unique fluorinated substituents.

[2+2] Cycloaddition

This compound can undergo [2+2] cycloaddition with ketenes or other activated alkenes to form cyclobutene derivatives:

CF3−C≡C−CH3+R2C=C=O→CF3−C(R2)−C(=O)−C(CH3)=C

Diels-Alder Reaction

This compound can act as a dienophile in Diels-Alder reactions with conjugated dienes, forming cyclohexene derivatives:

CF3−C≡C−CH3+CH2=CH−CH=CH2→CF3−C(=CH−CH3)−CH=CH−CH=CH2

Reactions with Arenes

This compound can react with various arenes in the presence of strong acids, leading to the formation of complex polycyclic compounds .

Reaction with Benzene

In the presence of triflic acid (TfOH), this compound reacts with benzene to form indene derivatives:

CF3−C≡C−CH3+C6H6TfOHCF3−C(Ph)−CH=CH−CH3

Reaction with Substituted Arenes

The reaction with substituted arenes, such as xylenes or veratrole, leads to the formation of more complex indene structures. The regioselectivity of these reactions depends on the substituents present on the arene .

Catalytic Transformations

This compound can undergo various catalytic transformations, often involving transition metal catalysts.

Hydrogenation

Catalytic hydrogenation of this compound using palladium on carbon (Pd/C) or Lindlar's catalyst can produce either fully saturated or selectively reduced products:

CF3−C≡C−CH3+H2Pd/CCF3−CH2−CH2−CH3

CF3−C≡C−CH3+H2LindlarCF3−CH=CH−CH3

Eigenschaften

CAS-Nummer |

406-41-7 |

|---|---|

Molekularformel |

C4H3F3 |

Molekulargewicht |

108.06 g/mol |

IUPAC-Name |

1,1,1-trifluorobut-2-yne |

InChI |

InChI=1S/C4H3F3/c1-2-3-4(5,6)7/h1H3 |

InChI-Schlüssel |

BBQAMNUTJMWOJZ-UHFFFAOYSA-N |

SMILES |

CC#CC(F)(F)F |

Kanonische SMILES |

CC#CC(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.